Tipifarnib is a potent and highly selective inhibitor of farnesyltransferase, an enzyme crucial for the activation of HRAS. [] While not explicitly stated as the S-enantiomer in most analyzed research, Tipifarnib's activity is largely attributed to its ability to inhibit farnesyltransferase, impacting HRAS activation. []
Tipifarnib acts as a potent and highly selective inhibitor of farnesyltransferase. [] This enzyme is vital for activating HRAS, a proto-oncogene frequently mutated in various cancers, including head and neck, bladder, thyroid, and salivary gland tumors. [] By inhibiting farnesyltransferase, Tipifarnib disrupts HRAS activation, hindering the growth and proliferation of cancer cells. []
Tipifarnib has demonstrated promising results in preclinical studies involving patient-derived xenograft (PDX) models of Head and Neck Squamous Cell Carcinoma (HNSCC) and squamous non-small cell lung cancer resistant to standard therapies. [] Notably, it has shown robust activity in PDX models with HRAS mutations. []
Clinical trials exploring Tipifarnib's efficacy in treating various cancers have been conducted, involving over 5,000 patients. [] While responses have been documented across different tumor types, a comprehensive understanding of the underlying mechanisms of response remains elusive. []
A Phase 2 clinical trial (NCT02383927) is currently underway to investigate the effectiveness of Tipifarnib in targeting mutant HRAS in HNSCC patients. [] Preliminary findings from this trial suggest that Tipifarnib may provide prolonged clinical benefits to HNSCC patients with HRAS mutations who have become unresponsive to conventional therapies. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2